2-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
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Overview
Description
2-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the fused ring system. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper salts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
2-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . Additionally, its photophysical properties are attributed to the electron-donating and electron-withdrawing groups on the fused ring system, which influence its absorption and emission behaviors .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-one
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7-one
Uniqueness
2-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. The presence of the methyl and phenyl groups at specific positions on the fused ring system enhances its stability and reactivity compared to other similar compounds.
Properties
CAS No. |
107625-17-2 |
---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.2 |
Purity |
95 |
Origin of Product |
United States |
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